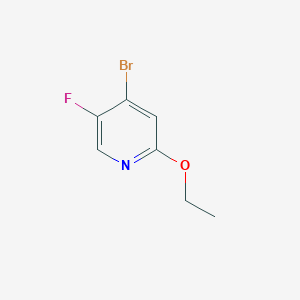

4-Bromo-2-ethoxy-5-fluoropyridine

Description

BenchChem offers high-quality 4-Bromo-2-ethoxy-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethoxy-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVZLWQGRVQEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353776-96-1 | |

| Record name | 4-bromo-2-ethoxy-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-ethoxy-5-fluoropyridine chemical structure and properties

High-Fidelity Scaffold for Regioselective Functionalization in Medicinal Chemistry

Executive Summary

4-Bromo-2-ethoxy-5-fluoropyridine (CAS: 1353776-96-1) represents a specialized halogenated heterocyclic building block critical to modern drug discovery. Its value lies in its orthogonal reactivity profile : the C4-bromide offers a facile handle for palladium-catalyzed cross-couplings, the C5-fluorine provides metabolic blocking and electronic modulation, and the C2-ethoxy moiety serves as a solubility-enhancing hydrogen bond acceptor. This guide delineates the physicochemical properties, validated synthetic pathways, and reaction protocols necessary to utilize this scaffold in the synthesis of kinase inhibitors and complex agrochemicals.

Physicochemical Profile

Understanding the core properties is essential for predicting behavior in solution and biological systems.

| Property | Value | Context |

| CAS Number | 1353776-96-1 | Unique Identifier |

| Molecular Formula | C₇H₇BrFNO | |

| Molecular Weight | 220.04 g/mol | Fragment-based drug design compliant |

| SMILES | CCOC1=NC=C(C(=C1)Br)F | |

| LogP (Predicted) | ~2.3 | Lipophilic; suitable for CNS penetration |

| H-Bond Acceptors | 2 (N, O) | Key for hinge-binding in kinases |

| H-Bond Donors | 0 | |

| Polar Surface Area | ~22 Ų | High membrane permeability potential |

Synthetic Architecture

Accessing this specific substitution pattern requires overcoming the natural directing effects of the pyridine ring. Direct bromination of 2-ethoxy-5-fluoropyridine typically yields the C3-bromo isomer due to the strong ortho-directing effect of the ethoxy group.

Therefore, the authoritative synthetic route relies on Nucleophilic Aromatic Substitution (S_NAr) starting from a poly-halogenated precursor.

Validated Synthetic Route: Regioselective S_NAr

The most robust method utilizes 4-bromo-2,5-difluoropyridine as the starting material. The C2-fluorine is significantly more activated toward nucleophilic attack than the C4-bromine or C5-fluorine due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.

Reaction Logic:

-

Precursor: 4-Bromo-2,5-difluoropyridine.[1]

-

Nucleophile: Sodium Ethoxide (NaOEt).

-

Regioselectivity: C2 > C4 >> C5. The C2-F is displaced exclusively under controlled conditions.

Figure 1: Regioselective synthesis via S_NAr. The C2 position is electronically activated by the pyridine nitrogen, ensuring selective displacement of fluorine over bromine.

Experimental Protocol (S_NAr)

Note: All reactions must be performed under an inert atmosphere (N₂ or Ar).

-

Charge: Dissolve 4-bromo-2,5-difluoropyridine (1.0 eq) in anhydrous ethanol (0.5 M concentration).

-

Cool: Lower the temperature to 0°C using an ice bath to suppress side reactions at C4.

-

Addition: Dropwise add Sodium Ethoxide (1.05 eq, 21% wt in EtOH) over 20 minutes.

-

Monitor: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via LC-MS (Target [M+H]+ = 220/222).

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Functionalization

The utility of 4-bromo-2-ethoxy-5-fluoropyridine lies in its ability to undergo orthogonal functionalization. The C4-Bromine is the primary reactive handle.

Chemoselectivity Map

-

C4-Br: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald, Stille).

-

C5-F: Generally inert under standard coupling conditions; serves as an electronic modulator.

-

C2-OEt: Stable ether linkage; resistant to hydrolysis under basic coupling conditions.

Figure 2: Divergent synthesis pathways. The C4-Br allows for the installation of aryl or amine groups, while the C5-F and C2-OEt remain intact.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling electron-deficient pyridine bromides with aryl boronic acids.

Reagents:

-

Substrate: 4-Bromo-2-ethoxy-5-fluoropyridine (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Combine substrate, boronic acid, and catalyst in a microwave vial.

-

Evacuate and backfill with Argon (3x).

-

Add solvent and aqueous base.

-

Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Critical Step: The presence of the C5-fluorine may slightly retard the rate of oxidative addition compared to non-fluorinated analogs; ensure the catalyst load is sufficient (5 mol%).

Applications in Drug Discovery

This scaffold is particularly relevant for Kinase Inhibitor design.

-

Metabolic Stability: The C5-fluorine atom blocks the metabolically vulnerable C5 position, preventing oxidation by Cytochrome P450 enzymes.

-

Electronic Tuning: The fluorine atom lowers the pKa of the pyridine nitrogen, modulating the hydrogen bond acceptor capability of the N1 atom, which often interacts with the hinge region of kinases.

-

Solubility: The ethoxy group disrupts crystal packing and improves lipophilicity (LogD) balance compared to a bare phenyl ring.

Case Context: Analogous structures appear in inhibitors of ALK (Anaplastic Lymphoma Kinase) and ROS1 , where the 2-alkoxy-pyridine motif serves as a core scaffold connecting the hinge binder to the solvent-exposed region.

Safety and Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[4]

-

Storage: Store at 2–8°C under inert gas. Light sensitive (bromide degradation).

-

Disposal: Halogenated organic waste streams. High fluorine content requires specific incineration protocols in some jurisdictions.

References

-

PubChem. (2025).[1] 4-bromo-2-ethoxy-5-fluoropyridine (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for general pyridine S_NAr regioselectivity).

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[7] (Reference for Fluorine metabolic blocking effects).

Sources

- 1. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. PubChemLite - 4-bromo-2-ethoxy-5-fluoropyridine (C7H7BrFNO) [pubchemlite.lcsb.uni.lu]

- 6. 4-bromo-2-ethoxy-5-fluoropyridine CAS#: 1353776-96-1 [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 4-bromo-2-ethoxy-5-fluoropyridine (CAS Number: 1353776-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-ethoxy-5-fluoropyridine is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic properties imparted by the pyridine ring, combined with the specific substitutions of bromine, fluorine, and an ethoxy group, make this molecule a potentially valuable building block for the synthesis of novel bioactive compounds and functional materials. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and predicted spectral characteristics of 4-bromo-2-ethoxy-5-fluoropyridine, designed to equip researchers with the foundational knowledge for its potential application.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 1353776-96-1 | Internal Search |

| Molecular Formula | C₇H₇BrFNO | [3] |

| Molecular Weight | 220.04 g/mol | [3] |

| IUPAC Name | 4-bromo-2-ethoxy-5-fluoropyridine | [3] |

| SMILES | CCOC1=NC=C(C(=C1)Br)F | [3] |

| InChI | InChI=1S/C7H7BrFNO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | [3] |

| Predicted XlogP | 2.3 | [3] |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for 4-bromo-2-ethoxy-5-fluoropyridine is not currently documented in the chemical literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridines, particularly from its close analogue, 4-bromo-2-fluoropyridine.[4]

Proposed Synthetic Pathway

The synthesis could likely proceed via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-halogenated pyridine precursor. A potential starting material is 4-bromo-2,5-difluoropyridine. The fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the fluorine at the 5-position.

Caption: Proposed synthesis of 4-bromo-2-ethoxy-5-fluoropyridine.

Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization.

-

Reaction Setup: To a solution of 4-bromo-2,5-difluoropyridine (1.0 eq) in anhydrous ethanol (EtOH), add sodium ethoxide (NaOEt, 1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

A standard workflow for the characterization of the synthesized 4-bromo-2-ethoxy-5-fluoropyridine would involve a combination of spectroscopic techniques to confirm its structure and purity.

Caption: Standard workflow for the characterization of a synthesized compound.

Spectral Data (Predicted and Inferred)

No experimental spectra for 4-bromo-2-ethoxy-5-fluoropyridine are publicly available. The following data is based on predictions and analysis of similar structures.

Mass Spectrometry (MS)

Predicted mass spectrometry adducts for C₇H₇BrFNO are provided below. The presence of bromine would result in a characteristic isotopic pattern (M, M+2) with approximately equal intensity.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.97678 |

| [M+Na]⁺ | 241.95872 |

| [M-H]⁻ | 217.96222 |

| [M]⁺ | 218.96895 |

Data sourced from PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with coupling to the adjacent aromatic proton.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-O stretching of the ethoxy group, C=N and C=C stretching of the pyridine ring, and C-F and C-Br stretching vibrations.

Biological Activity and Applications

There is no published research on the biological activity of 4-bromo-2-ethoxy-5-fluoropyridine. However, the broader class of fluorinated pyridine derivatives is of significant interest in drug discovery.[1][2] The incorporation of fluorine can modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Substituted pyridines are known to exhibit a wide range of biological activities, including as kinase inhibitors and receptor modulators.[4] Therefore, 4-bromo-2-ethoxy-5-fluoropyridine represents a novel scaffold that could be utilized in the synthesis of libraries of compounds for screening against various biological targets. The bromo- and fluoro- substituents provide handles for further chemical modification, such as through cross-coupling reactions.

Conclusion

4-bromo-2-ethoxy-5-fluoropyridine is a chemical entity with potential for applications in synthetic and medicinal chemistry. While experimental data on its properties and synthesis are scarce, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthetic route offers a starting point for its preparation, and the predicted spectral data can aid in its characterization. Further research into this molecule is warranted to fully elucidate its properties and explore its potential in the development of new chemical entities.

References

-

Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

MDPI. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. [Link]

-

PubChemLite. 4-bromo-2-ethoxy-5-fluoropyridine (C7H7BrFNO). [Link]

-

PubChem. 4-Bromo-2-fluoropyridine. [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChem. 4-Bromo-2,5-difluoropyridine. [Link]

-

National Institutes of Health. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Pharmaffiliates. (S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine. [Link]

-

National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

-

FDA. 5-BROMO-3-(1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY)PYRIDIN-2-AMINE, (R)-. [Link]

-

National Institutes of Health. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2-Bromo-5-fluoropyridine. [Link]

-

mzCloud. 4 Bromo 2 5 DMA. [Link]

-

PubChemLite. 4-bromo-2,5-difluoropyridine (C5H2BrF2N). [Link]

-

SpectraBase. 4-Bromo-2-chloropyridine - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-bromo-2-ethoxy-5-fluoropyridine (C7H7BrFNO) [pubchemlite.lcsb.uni.lu]

- 4. guidechem.com [guidechem.com]

Technical Whitepaper: Reactivity & Stability of 4-Bromo-2-ethoxy-5-fluoropyridine

Executive Summary

4-Bromo-2-ethoxy-5-fluoropyridine (CAS: 1353776-96-1) is a high-value trisubstituted heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its unique substitution pattern: the 4-bromo group serves as a primary handle for cross-coupling, the 5-fluoro moiety modulates metabolic stability and pKa, and the 2-ethoxy group provides solubility and hydrogen-bond acceptor properties.

This guide provides a definitive analysis of its electronic structure, stability limitations, and validated protocols for its manipulation. It specifically addresses the suppression of the "Halogen Dance" side reaction during metallation—a critical failure mode for this class of fluoropyridines.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data | Note |

| IUPAC Name | 4-Bromo-2-ethoxy-5-fluoropyridine | |

| CAS Number | 1353776-96-1 | Verified |

| Molecular Formula | C | |

| Molecular Weight | 220.04 g/mol | |

| Physical State | Low-melting solid or viscous liquid | Analog-based prediction |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N | Light sensitive |

Electronic Structure & Reactivity Analysis[5]

To successfully manipulate this molecule, one must understand the competing electronic effects of its three substituents.

The Electronic Tug-of-War

-

Pyridine Nitrogen (N1): Acts as an electron sink, activating the ring for nucleophilic attacks at C2 and C4.

-

2-Ethoxy (-OEt): A strong

-donor (resonance) but weak-

Effect: It significantly deactivates the ring toward Nucleophilic Aromatic Substitution (

) compared to a 2-fluoro or 2-chloro analog. It also directs lithiation weakly to C3, but this is overridden by other factors.

-

-

5-Fluoro (-F): Strong

-acceptor (induction).-

Effect: It acidifies the proton at C6 , making it susceptible to deprotonation by strong bases. It also activates the C4 position for

.

-

-

4-Bromo (-Br): The primary reactive site.

-

Effect: Weakly deactivating. The C-Br bond is the weakest bond on the ring, facilitating rapid Metal-Halogen Exchange (MHE).

-

Reactivity Map

The following diagram illustrates the primary reaction pathways and their requisite conditions.

Figure 1: Primary reactivity manifolds for 4-Bromo-2-ethoxy-5-fluoropyridine.

Critical Stability Profile

Acid Sensitivity (The Ether Cleavage Risk)

The 2-ethoxy group is an acetal-like functionality. While stable to weak acids (acetic acid, silica gel), it is vulnerable to strong Brønsted acids.

-

Risk: Exposure to HBr, HI, or concentrated HCl at elevated temperatures will cleave the ethyl group, generating the 2-pyridone (tautomer of 2-hydroxypyridine).

-

Mitigation: Avoid aqueous acidic workups below pH 3. Use phosphate buffers if acidity is required.

Base Stability & The "Halogen Dance"

The molecule is stable to non-nucleophilic bases (e.g., Cs

-

Mechanism:

-

Initial Exchange: n-BuLi attacks C4-Br to form the C4-Li species (Kinetic product).

-

Isomerization: If warmed > -50°C, the C4-Li can deprotonate the acidic C6-H of a starting molecule.

-

Migration: The bromine migrates, leading to a mixture of regioisomers (e.g., 3-bromo or 6-bromo species).

-

Validated Experimental Protocols

Protocol A: Regioselective Lithium-Halogen Exchange (C4 Functionalization)

Objective: To convert the C4-Br to a C4-Li species and trap with an electrophile (e.g., DMF to form the aldehyde) without isomerization.

Reagents:

-

Substrate: 1.0 eq

-

n-Butyllithium (2.5 M in hexanes): 1.05 eq

-

Electrophile (e.g., DMF): 1.2 eq

-

Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and the substrate.[1]

-

Cooling (Critical): Cool the solution to -78°C (internal temperature). Ensure the bath is -80°C or lower.

-

Exchange: Add n-BuLi dropwise over 15 minutes via syringe pump. Do not allow internal temp to rise above -70°C.

-

Incubation: Stir at -78°C for exactly 30 minutes. (Longer times increase dance risk).

-

Trapping: Add the electrophile (neat or in THF) rapidly.

-

Quench: Allow to warm to 0°C and quench with sat. NH

Cl.

Figure 2: Kinetic control workflow to prevent halogen migration.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling an aryl boronic acid to the C4 position.

Reagents:

-

Substrate: 1.0 eq

-

Aryl Boronic Acid: 1.2 eq

-

Catalyst: Pd(dppf)Cl

(5 mol%) or Pd(PPh -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

-

Degassing: Combine substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

-

Catalyst Addition: Add the Pd catalyst and base.

-

Reaction: Heat to 80–90°C. Monitor by LCMS.

-

Note: The 2-ethoxy group is stable at these conditions.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

SO

References

-

ChemicalBook. (2023). 4-Bromo-2-ethoxy-5-fluoropyridine Properties and CAS 1353776-96-1. Link

- Schlosser, M. (2005). The "Halogen Dance" in Pyridine Chemistry: Mechanism and Synthetic Applications. Angewandte Chemie International Edition. (General reference for mechanism).

-

PubChem. (2023). Compound Summary: 4-Bromo-2-ethoxy-5-fluoropyridine.[2] National Library of Medicine. Link

- Knochel, P., et al. (2011). Functionalization of Heterocycles via Mg and Li Organometallics. Chemical Reviews. (Protocol grounding for MHE).

Sources

An In-depth Technical Guide to 4-Bromo-2-ethoxy-5-fluoropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxy-5-fluoropyridine, a halogenated and alkoxylated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited direct historical information on its discovery, this document focuses on the logical and scientifically supported synthetic pathways, chemical properties, and potential applications. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps but also the underlying chemical principles and rationale for the proposed synthetic strategies. This guide is intended to be a valuable resource for researchers working with complex heterocyclic compounds.

Introduction and Significance

Substituted pyridines are a cornerstone of modern drug discovery and development, with the pyridine scaffold present in numerous approved pharmaceuticals. The introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 4-Bromo-2-ethoxy-5-fluoropyridine combines several key features:

-

A Pyridine Core: Provides a scaffold with well-understood electronic properties and metabolic pathways.

-

A Bromo Substituent: Acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of molecular fragments.

-

An Ethoxy Group: Can influence solubility, lipophilicity, and metabolic stability. It also acts as an electron-donating group, affecting the reactivity of the pyridine ring.

-

A Fluoro Substituent: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism, and to modulate pKa and binding interactions.

The specific arrangement of these substituents in 4-Bromo-2-ethoxy-5-fluoropyridine makes it a valuable, albeit niche, building block for the synthesis of complex molecular architectures.

Proposed Synthetic Pathway

While the exact historical "discovery" of 4-Bromo-2-ethoxy-5-fluoropyridine is not well-documented in readily available literature, a logical and efficient synthetic route can be devised based on established principles of pyridine chemistry. The proposed synthesis is a multi-step process commencing from a commercially available starting material, 2-chloro-5-fluoropyridine.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed four-step synthesis of 4-Bromo-2-ethoxy-5-fluoropyridine.

Step 1: Synthesis of 2-Ethoxy-5-fluoropyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group at the 2-position of 2-chloro-5-fluoropyridine with an ethoxy group. The electron-withdrawing nature of the pyridine nitrogen and the fluoro substituent activates the 2-position towards nucleophilic attack.

Caption: Reaction scheme for the synthesis of 2-Ethoxy-5-fluoropyridine.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

-

Reaction Setup: Once the sodium has completely reacted, add 2-chloro-5-fluoropyridine (1.0 equivalent) to the freshly prepared sodium ethoxide solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-ethoxy-5-fluoropyridine.

Step 2: N-Oxidation of 2-Ethoxy-5-fluoropyridine

To facilitate bromination at the 4-position, the pyridine nitrogen is oxidized to an N-oxide. The N-oxide group is a strong activating group that directs electrophilic substitution to the 4-position.

Caption: N-Oxidation of 2-Ethoxy-5-fluoropyridine.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-ethoxy-5-fluoropyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethoxy-5-fluoropyridine-N-oxide.

Step 3: Regioselective Bromination at the 4-Position

With the 4-position activated by the N-oxide group, electrophilic bromination can be achieved with high regioselectivity.

Caption: Bromination of 2-Ethoxy-5-fluoropyridine-N-oxide.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-ethoxy-5-fluoropyridine-N-oxide (1.0 equivalent) in a suitable solvent such as acetonitrile or acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor for completion by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 4-Bromo-2-ethoxy-5-fluoropyridine-N-oxide.

Step 4: Deoxygenation of the N-Oxide

The final step is the removal of the N-oxide group to yield the target compound. Several methods are available for this transformation. A common and effective method involves the use of phosphorus trichloride.

Methodological & Application

Application Note: Experimental Procedures for Cross-Coupling with 4-Bromo-2-ethoxy-5-fluoropyridine

Abstract

This technical guide details the experimental protocols for utilizing 4-Bromo-2-ethoxy-5-fluoropyridine (CAS: 1353776-96-1) as a core scaffold in medicinal chemistry. The unique substitution pattern—combining a reactive electrophilic handle (C4-Br) with an ortho-alkoxy directing group (C2-OEt) and a meta-fluorine electronic modulator (C5-F)—makes this intermediate highly valuable for synthesizing kinase inhibitors and CNS-active agents. This document provides optimized methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and troubleshooting strategies.

Molecule Profile & Reactivity Analysis

Structural Logic

-

C4-Bromine (Reactive Handle): The primary site for oxidative addition. The bond dissociation energy is lowered by the electron-deficient pyridine ring, facilitating rapid insertion of Pd(0).

-

C5-Fluorine (Electronic Modulator): Provides inductive electron withdrawal (-I effect), which increases the electrophilicity of the C4 position compared to non-fluorinated analogs. This accelerates the oxidative addition step in catalytic cycles.

-

C2-Ethoxy (Donating/Directing): Acts as a mesomeric donor (+M), slightly deactivating the ring compared to 2-fluoro analogs, but crucial for solubility and metabolic stability (blocking the metabolic soft spot at C2).

Stability & Storage

-

Physical State: Low-melting solid or viscous oil.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Sensitivity: Generally stable to moisture; however, prolonged exposure to strong acids can cleave the ethoxy ether.

Methodology 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C(sp2)-C(sp2) bonds to generate biaryl systems.[1]

Rationale

While standard catalysts (e.g., Pd(PPh3)4) are often sufficient, the steric bulk of the 5-fluoro group and the potential for competitive protodebromination suggest the use of bidentate ligands (dppf) or bulky monophosphines (XPhos) for high yields.

Standard Protocol (Aryl Boronic Acids)

Scale: 1.0 mmol

| Reagent | Equiv.[2][3][4] | Amount | Role |

| 4-Bromo-2-ethoxy-5-fluoropyridine | 1.0 | 220 mg | Substrate |

| Aryl Boronic Acid | 1.2–1.5 | Variable | Coupling Partner |

| Pd(dppf)Cl2·CH2Cl2 | 0.05 | 41 mg | Catalyst |

| K2CO3 (2M aq.) | 3.0 | 1.5 mL | Base |

| 1,4-Dioxane | N/A | 5.0 mL | Solvent |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyridine substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M K2CO3 via syringe.

-

Reaction: Heat the block to 90°C for 4–12 hours. Monitor via LCMS (Target Mass: M+Ar).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na2SO4.[4][5]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

High-Performance Protocol (Heteroaryl/Steric Hindrance)

For sterically demanding or electron-poor boronic esters, switch to XPhos Pd G3 (2–5 mol%) with K3PO4 (3.0 equiv) in THF/Water (10:1) at 60°C. The precatalyst ensures rapid activation without an induction period.

Methodology 2: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination at C4).

Rationale

The 2-ethoxy group increases electron density at the nitrogen, potentially reducing the propensity for catalyst poisoning compared to naked pyridines. However, the 5-fluoro group can induce reductive elimination challenges. BrettPhos or RuPhos are the ligands of choice to prevent β-hydride elimination (if using aliphatic amines) and ensure turnover.

Protocol

Scale: 0.5 mmol

| Reagent | Equiv.[2][3][4] | Amount | Role |

| 4-Bromo-2-ethoxy-5-fluoropyridine | 1.0 | 110 mg | Substrate |

| Primary/Secondary Amine | 1.2 | Variable | Nucleophile |

| Pd2(dba)3 | 0.025 | 11 mg | Pd Source |

| BrettPhos | 0.05 | 27 mg | Ligand |

| NaOtBu | 1.4 | 67 mg | Strong Base |

| Toluene (Anhydrous) | N/A | 3.0 mL | Solvent |

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Argon flow, mix Pd2(dba)3 and BrettPhos in Toluene (1 mL) and stir at RT for 5 mins to generate the active catalyst.

-

Addition: Add the pyridine substrate, amine, and NaOtBu to the reaction vessel.

-

Initiation: Add the catalyst solution to the vessel. Rinse with remaining Toluene (2 mL).

-

Heating: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify via reverse-phase prep-HPLC (due to polarity of amino-pyridines).

Methodology 3: Sonogashira Coupling

Objective: Introduction of alkynyl groups (C-C sp bond).

Protocol

Conditions:

-

Catalyst: Pd(PPh3)2Cl2 (5 mol%)

-

Co-Catalyst: CuI (2.5 mol%) – Essential for terminal alkyne activation.

-

Base/Solvent: Et3N (3.0 equiv) in DMF or pure Et3N/THF mix.

-

Temp: 60°C (Avoid higher temps to prevent polymerization of alkyne).

-

Note: Degas solvents thoroughly to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Visualization & Workflows

Reaction Workflow Diagram

Caption: Divergent synthesis pathways from the core 4-bromo-2-ethoxy-5-fluoropyridine scaffold.

Ligand Selection Decision Tree

Caption: Catalyst and ligand optimization strategy based on nucleophile sterics and electronics.

Troubleshooting & Optimization (The "Why")

Protodebromination (Reduction of C-Br to C-H)

-

Symptom: Observation of mass [M-Br+H] in LCMS.

-

Cause: Often occurs with electron-deficient pyridines in alcoholic solvents or if the reaction is overheated without sufficient transmetallation rate.

-

Fix: Switch solvent to 1,4-Dioxane or Toluene . Avoid Ethanol/Isopropanol. Increase the concentration of the boronic acid (1.5 equiv).

Hydrolysis of 2-Ethoxy Group

-

Symptom: Formation of the pyridone (2-hydroxy/2-oxo species).

-

Cause: High temperature combined with strong aqueous acids or prolonged exposure to hydroxide bases.

-

Fix: Use K3PO4 (anhydrous or minimal water) instead of aqueous Na2CO3. Ensure the reaction mixture is buffered if using base-sensitive substrates.

Low Conversion in Amination

-

Cause: Pd catalyst poisoning by the pyridine nitrogen.

-

Fix: Ensure the use of bulky ligands (BrettPhos, tBuXPhos) that shield the Pd center from non-productive coordination with the pyridine nitrogen.

Safety & Handling

-

Hazard Identification: 4-Bromo-2-ethoxy-5-fluoropyridine is an irritant (Skin/Eye/Respiratory).[6]

-

Specific Risk: Fluorinated pyridines can release HF upon thermal decomposition; do not heat above 200°C.

-

Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing Palladium must be scavenged (e.g., using QuadraPure™) before disposal to meet environmental compliance.

References

-

PubChem. (2025).[6] 4-Bromo-2,5-difluoropyridine | C5H2BrF2N.[6] (Analogous scaffold data). Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines. Retrieved October 26, 2023, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support: Optimizing Suzuki Coupling of 4-Bromo-2-ethoxy-5-fluoropyridine

To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting & Optimization Guide for Halogenated Alkoxypyridines

Executive Summary

Coupling 4-Bromo-2-ethoxy-5-fluoropyridine presents a unique set of electronic and steric challenges. The substrate features an electron-deficient pyridine core activated by a 5-fluoro substituent, making the C4-Br bond highly reactive toward oxidative addition. However, this same activation increases the risk of protodehalogenation (reduction of C-Br to C-H) and nucleophilic attack on the ethoxy group (SNAr).

This guide moves beyond generic "screening" and provides a mechanistic approach to selecting the correct catalytic engine and environment.

Module 1: The Catalyst "Engine" (Ligand & Precatalyst)

User Question: I am using Pd(PPh3)4, but conversion is stalling at 40%. Adding more catalyst doesn't help. Why?

Technical Insight: Pd(PPh3)4 is an outdated "Level 1" catalyst. For your specific substrate, it fails for two reasons:

-

Pyridine Poisoning: The nitrogen atom in your pyridine ring is a Lewis base.[1] It competes with the phosphine ligands for the Palladium center, forming an inactive Pd(Pyridine)L complex.

-

Oxidative Stability: The 5-fluoro group withdraws electron density, making the oxidative addition fast. However, without a bulky, electron-rich ligand to stabilize the resulting Pd(II) species, the complex decomposes before transmetallation occurs.

The Solution: Buchwald G3/G4 Precatalysts Switch to XPhos Pd G3 or RuPhos Pd G3 .

-

Why? These ligands are bulky (biaryl backbone) and electron-rich. The bulk prevents the pyridine nitrogen from coordinating to the Pd center (preventing poisoning), while the electron richness facilitates the difficult transmetallation step often required for electron-deficient heterocycles.

| Catalyst System | Suitability | Mechanism of Action |

| Pd(PPh3)4 | 🔴 Poor | Prone to oxidation; susceptible to N-poisoning. |

| Pd(dppf)Cl2 | 🟡 Moderate | Large bite angle helps, but often requires higher loading. Good "backup" option. |

| XPhos Pd G3 | 🟢 Excellent | Steric bulk blocks N-coordination; high turnover frequency. |

| RuPhos Pd G3 | 🟢 Excellent | Ideal if the coupling partner is a secondary amine or hindered boronic acid. |

Module 2: The "Environment" (Base & Solvent)

User Question: I see the product, but I also see a significant impurity where the ethoxy group is gone (replaced by OH) or the fluorine is displaced.

Technical Insight: Your substrate is an activated electrophile . The pyridine ring, already electron-poor, is further activated by the Fluorine at C5.

-

The Risk: Strong bases (hydroxides, alkoxides) can attack the C2-position, displacing the ethoxy group via Nucleophilic Aromatic Substitution (SNAr).

-

The Fix: You must use mild, non-nucleophilic inorganic bases .

Recommended Conditions:

-

Base: Potassium Phosphate Tribasic (K3PO4) or Potassium Carbonate (K2CO3).[2] Avoid NaOH, KOH, or NaOtBu.

-

Solvent: 1,4-Dioxane/Water (4:[3]1) or Toluene/Water (10:1).[4]

-

Why Water? Boronic acids exist in equilibrium with their anhydrides (boroxines). Water is thermodynamically required to hydrolyze the boroxine back to the reactive boronic acid species (the "ate" complex).

Module 3: The "Fuel" (Boronic Acid Stability)

User Question: My bromide is unreacted, but the boronic acid has completely disappeared from the LCMS.

Technical Insight: This is a classic symptom of Protodeboronation . The boronic acid is hydrolyzing (C-B bond breaks) faster than it can transmetallate to the Palladium. This is common with heterocyclic boronic acids (e.g., 2-pyridyl, 5-thiazolyl).

Troubleshooting Protocol:

-

Switch Reagent: Use Potassium Trifluoroborates (R-BF3K) or MIDA Boronates . These are slow-release reservoirs of the active boronic acid.

-

Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1 hour to keep the instantaneous concentration low, favoring the catalytic cycle over decomposition.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your yield based on observed byproducts.

Caption: Decision tree for diagnosing yield loss in Suzuki coupling of 4-bromo-2-ethoxy-5-fluoropyridine based on LCMS/HPLC data.

Optimized Experimental Protocol (Gold Standard)

This protocol is designed to minimize protodehalogenation and maximize conversion using a self-validating catalyst system.

Reagents:

-

Substrate: 4-Bromo-2-ethoxy-5-fluoropyridine (1.0 equiv)

-

Boronic Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2 - 5 mol%)

-

Base: K3PO4 (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

-

Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Pyridine substrate, Boronic acid, and K3PO4.

-

Note: Do not add the catalyst yet.

-

-

Solvent Addition & Degassing: Add the Dioxane/Water mixture. Sparge the solution with Nitrogen or Argon for 10 minutes.

-

Critical Step: Oxygen promotes homocoupling and catalyst oxidation. Thorough degassing is essential.

-

-

Catalyst Addition: Add the XPhos Pd G3 precatalyst under a positive stream of inert gas. Cap the vial immediately.

-

Visual Check: The solution should turn a pale yellow/orange. If it turns black immediately upon heating, the catalyst is decomposing (check your inert atmosphere).

-

-

Reaction: Heat to 80°C for 2-4 hours.

-

Monitor: Check by HPLC/UPLC after 1 hour.

-

-

Workup: Dilute with Ethyl Acetate, wash with water (to remove inorganic salts), dry over MgSO4, and concentrate.

References & Further Reading

-

Buchwald Precatalysts (G3/G4):

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts

-

Source:Journal of the American Chemical Society

-

URL:[Link] (Validates the use of Buchwald precatalysts for difficult N-heterocycles).

-

-

Protodeboronation Mechanisms:

-

Title: Mechanism and Inhibition of Protodeboronation of Heteroarylboronic Acids

-

Source:Journal of the American Chemical Society

-

URL:[Link] (Essential for understanding why boronic acids fail in these couplings).

-

-

Suzuki Coupling of Pyridines:

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Troubleshooting failed Buchwald-Hartwig reactions with 4-Bromo-2-ethoxy-5-fluoropyridine

Topic: Troubleshooting failed Buchwald-Hartwig reactions with 4-Bromo-2-ethoxy-5-fluoropyridine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its versatility. However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent, particularly when dealing with challenging substrates.

This guide is designed to serve as a dedicated resource for researchers encountering difficulties with the Buchwald-Hartwig amination of 4-Bromo-2-ethoxy-5-fluoropyridine. This substrate presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to interfere with the catalyst's activity.[3][4] By understanding the reaction mechanism and common failure points, we can systematically troubleshoot and optimize this critical transformation.

Understanding the Catalytic Cycle: The Heart of the Reaction

At its core, the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][5][6] A failure at any step in this cycle will halt the reaction and lead to poor outcomes. Understanding this process is the first step in effective troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Coordination & Deprotonation, and Reductive Elimination.[7][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 4-Bromo-2-ethoxy-5-fluoropyridine.

Question 1: My reaction shows zero conversion, and I only recover my starting materials. Where should I begin troubleshooting?

This scenario often points to a fundamental problem with the reaction setup or the activity of the catalyst. A systematic check of the core components is the most effective approach.

A. Inadequate Inert Atmosphere

The active Pd(0) catalyst is highly sensitive to oxygen.[9] Inefficient removal of air from the reaction vessel is a primary cause of failure.

-

Causality: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) center, rendering the catalyst inactive.

-

Solution:

-

Ensure all glassware is oven- or flame-dried immediately before use.

-

Use a robust inert gas manifold (Argon or Nitrogen).

-

Subject the sealed reaction flask containing all solid reagents (aryl halide, amine, base, catalyst, ligand) to at least three cycles of vacuum/inert gas backfill.

-

Use anhydrous solvents that have been properly degassed, for instance, by sparging with inert gas for 15-30 minutes prior to addition.

-

B. Catalyst Inactivity or Inefficient Generation

The choice and handling of the palladium source are critical.

-

Causality: For the cycle to begin, a Pd(0) species must be present. While common precursors like Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) and Pd(0) sources respectively, their reduction to the active monoligated Pd(0) species can be inefficient or unreliable, leading to catalyst death before the reaction starts.[10]

-

Solution:

-

Switch to a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base in the reaction mixture.[11][12] They are often more reliable for challenging substrates.[3]

-

Verify Reagent Quality: Ensure your palladium source and ligands have not degraded. Store them under an inert atmosphere and away from light.

-

C. Poor Solubility

If any key component—aryl halide, amine, or base—is not soluble in the chosen solvent at the reaction temperature, the reaction cannot proceed.[10][13]

-

Causality: The catalytic cycle occurs in the solution phase. Reagents that remain as solids will not participate in the reaction, leading to no conversion.

-

Solution:

-

Visually inspect the reaction mixture at temperature. If solids remain undissolved (beyond the expected heterogeneity of some bases like K₃PO₄), solubility is an issue.

-

Consider a different solvent system. Aromatic hydrocarbons (Toluene), ethereal solvents (Dioxane, THF, 2-MeTHF), or polar aprotic solvents may be suitable.[13][14] Toluene is often a good starting point as it can help prevent inhibition by bromide salts formed during the reaction.[7]

-

Caption: Logical workflow for troubleshooting zero product conversion.

Question 2: Why is my specific substrate, 4-Bromo-2-ethoxy-5-fluoropyridine, so difficult to couple?

This substrate has two distinct features that make it challenging: the pyridine nitrogen and its electron-deficient aromatic system.

-

Catalyst Inhibition by Pyridine Nitrogen: This is the most significant challenge with pyridine-based substrates.[3]

-

Causality: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can either prevent the formation of the active catalyst or create a stable, off-cycle complex, effectively poisoning your reaction.[4]

-

Solution: The key is to use a ligand that is bulky enough to sterically shield the palladium atom, making it difficult for the pyridine nitrogen to coordinate.

-

Recommended Ligands: Highly hindered biaryl phosphine ligands are the gold standard here. Selections from the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos ) are excellent first choices.[3][12] These ligands are not only bulky but also electron-rich, which promotes the crucial oxidative addition step.[15]

-

-

| Ligand | Key Feature | Recommended For |

| XPhos | Very bulky and electron-rich | General use with challenging aryl chlorides and pyridines.[15] |

| SPhos | Less bulky than XPhos | Effective for a broad range of substrates. |

| RuPhos | Excellent for sterically hindered substrates | Useful when coupling bulky amines or hindered pyridines. |

| BrettPhos | Extremely bulky | Designed for particularly challenging couplings.[7] |

-

Electronic Effects: The fluorine and pyridine nitrogen atoms are electron-withdrawing, which makes the aryl bromide more electrophilic. While this can facilitate the initial oxidative addition step, it can also influence side reactions. The choice of base and temperature must be carefully managed to avoid undesired pathways.

Question 3: I'm getting a low yield of my desired product, along with a significant amount of 2-ethoxy-5-fluoropyridine (hydrodehalogenation). How do I fix this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[10]

-

Causality: This side reaction often occurs via a β-hydride elimination from a palladium-amide intermediate, particularly when using primary amines.[1][10] It can also be promoted by trace amounts of water reacting with the base.

-

Solutions:

-

Ligand Choice: The electronic and steric properties of the ligand are paramount. A bulkier, more electron-donating ligand can accelerate the rate of reductive elimination, which is the productive, product-forming step. This helps it outcompete the β-hydride elimination pathway. If you are using a less bulky ligand (e.g., P(tBu)₃), switching to a biaryl phosphine ligand like XPhos or BrettPhos is a primary strategy.

-

Base Selection: While strong bases are necessary, an overly strong base can sometimes promote side reactions. Sodium tert-butoxide (NaOtBu) is very common, but if hydrodehalogenation is severe, consider screening a slightly weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][16]

-

Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. Water can exacerbate certain side-reaction pathways.

-

| Base | pKa (Conjugate Acid) | Common Use & Notes |

| NaOtBu / KOtBu | ~19 | The most common strong bases. Highly effective but can be incompatible with base-sensitive functional groups.[16] |

| LHMDS | ~26 | A very strong, non-nucleophilic base. Useful for proton tolerance.[2][17] |

| K₃PO₄ | ~12.3 | A weaker inorganic base, often used for base-sensitive substrates or when milder conditions are required.[7][16] |

| Cs₂CO₃ | ~10.2 | Another mild inorganic base, suitable for sensitive functional groups.[16] |

Experimental Protocols

Protocol 1: Standard Reaction Setup

This protocol provides a general starting point for the amination of 4-Bromo-2-ethoxy-5-fluoropyridine.

-

Materials:

-

4-Bromo-2-ethoxy-5-fluoropyridine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (3-5 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

-

Procedure:

-

To the dry Schlenk tube under an inert atmosphere (in a glovebox or on a Schlenk line), add the 4-Bromo-2-ethoxy-5-fluoropyridine, NaOtBu, and XPhos Pd G3 pre-catalyst.[18]

-

Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Perform three cycles of evacuating the vessel and backfilling with Argon or Nitrogen.[9]

-

Via syringe, add the anhydrous, degassed toluene, followed by the amine.

-

Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction for 12-24 hours. Monitor the progress by TLC, GC, or LC-MS by taking small, quenched aliquots.[19][20]

-

Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Protocol 2: Troubleshooting via Reaction Condition Screening

When the standard protocol fails, a systematic screen of key parameters is the best path forward. This can be done on a small scale (e.g., 0.1 mmol) in parallel reaction vials.

-

Objective: To identify the optimal ligand, base, and solvent for the specific transformation.

-

Setup: Prepare an array of reaction vials. A standard "control" reaction should be included in every screen to ensure reproducibility.[19]

| Vial | Pre-catalyst (2 mol%) | Ligand (2.4 mol%) | Base (1.4 equiv) | Solvent |

| 1 (Control) | XPhos Pd G3 | - | NaOtBu | Toluene |

| 2 | BrettPhos Pd G3 | - | NaOtBu | Toluene |

| 3 | XPhos Pd G3 | - | K₃PO₄ | Toluene |

| 4 | XPhos Pd G3 | - | LHMDS | Toluene |

| 5 | XPhos Pd G3 | - | NaOtBu | 1,4-Dioxane |

| 6 | XPhos Pd G3 | - | NaOtBu | 2-MeTHF |

| 7 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene |

| 8 | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene |

-

Procedure:

-

Set up each reaction vial according to the table using the general procedure outlined in Protocol 1.

-

Run all reactions for the same amount of time (e.g., 18 hours) at the same temperature (e.g., 100 °C).

-

After the reaction time, quench all vials and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.

-

This data-driven approach will quickly highlight the most promising set of conditions to pursue on a larger scale.[21]

-

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

Step-by-step real time monitoring of a catalytic amination reaction. OUCI. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]

-

Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]

-

Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

-

Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]

-

Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. ResearchGate. [Link]

-

Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Research. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. catsci.com [catsci.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]

Removal of impurities from 4-Bromo-2-ethoxy-5-fluoropyridine synthesis

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and purification of 4-Bromo-2-ethoxy-5-fluoropyridine. As a crucial building block in pharmaceutical and agrochemical research, achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of your final compounds. In my experience, the challenges in synthesizing substituted pyridines often lie not in the primary reaction, but in the meticulous process of isolating the target molecule from a complex mixture of structurally similar impurities.

This guide is structured to be a practical, field-proven resource. We will move beyond simple procedural lists to explore the causality behind common purification challenges. Our goal is to empower you with the knowledge to not only solve current purity issues but also to anticipate and prevent them in future experiments.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries encountered during the purification of 4-Bromo-2-ethoxy-5-fluoropyridine.

Q1: What are the most probable impurities I should anticipate in my crude reaction mixture?

A1: Based on common synthetic routes and the inherent reactivity of the pyridine core, you should be vigilant for several classes of impurities. These can be broadly categorized as follows:

-

Process-Related Impurities: Unreacted starting materials or residual reagents.

-

Side-Product Impurities:

-

Isomers: Formation of regioisomers, such as 2-Bromo-4-ethoxy-5-fluoropyridine, is possible if the synthetic strategy lacks complete regioselectivity.[1][2]

-

Dehalogenated Byproducts: Loss of the bromine atom to yield 2-ethoxy-5-fluoropyridine is a common side reaction, often promoted by certain catalysts or reductive conditions during workup.[3][4]

-

Hydrolysis Products: The 2-ethoxy group is susceptible to hydrolysis under strong acidic or basic aqueous conditions, leading to the formation of 4-Bromo-5-fluoro-pyridin-2(1H)-one, which exists in equilibrium with its 2-hydroxy tautomer.

-

Q2: My initial analysis (TLC/GC-MS) of the crude product shows multiple spots/peaks close to my target compound. How can I begin to identify them?

A2: A multi-faceted analytical approach is crucial for tentative identification before proceeding with purification.

-

GC-MS Analysis: This is your most powerful initial tool. The mass-to-charge ratio (m/z) will help you distinguish between isomers (same m/z), dehalogenated products (M-79/81), and hydrolysis products (M-28). Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) to confirm which fragments contain the bromine atom.[5]

-

¹H NMR Spectroscopy: Compare the crude spectrum to a reference spectrum of the pure product. Isomeric impurities will often display different chemical shifts and coupling patterns for the pyridine ring protons.[1] A dehalogenated impurity will show a proton signal in place of the bromine atom, significantly altering the spectrum. The hydrolysis product will lack the characteristic quartet and triplet of the ethoxy group and may show a broad NH peak.

-

Thin-Layer Chromatography (TLC): While not definitive for identification, TLC can give you a rapid assessment of the complexity and polarity differences. The pyridone hydrolysis product will be significantly more polar (lower Rf) than your target compound. Isomers and the dehalogenated product may have very similar Rf values, suggesting that chromatographic separation will be challenging.

Section 2: Troubleshooting Guide - Resolving Specific Purification Challenges

This section provides a deeper dive into specific problems, linking the observed issue to its root cause and offering detailed solutions.

Problem: Isomeric Impurities Detected

-

Symptom: Your GC-MS shows two or more peaks with the identical molecular ion, and your ¹H NMR displays a complex set of overlapping signals in the aromatic region. TLC may show spots that are difficult to resolve.

-

Root Cause: Most synthetic routes for polysubstituted pyridines can suffer from a lack of complete regiocontrol, leading to the formation of a mixture of isomers.[2][6] This is fundamentally a reaction selectivity issue rather than a workup problem.

-

Solution: High-Resolution Flash Column Chromatography

-

Rationale: Since isomers often have very subtle differences in polarity, a high-resolution separation method is required. Flash column chromatography with a shallow gradient and optimized mobile phase is the most effective technique. The basicity of the pyridine nitrogen can cause significant peak tailing on standard silica gel. To counteract this, the mobile phase should be modified.

-

Protocol: See Protocol A: Purification by Flash Column Chromatography .

-

Problem: Significant Dehalogenation Observed

-

Symptom: A major impurity peak is observed in the GC-MS with a molecular weight corresponding to the target compound minus the mass of bromine (approx. 79/81 amu). The ¹H NMR shows a new aromatic proton signal, often a doublet or doublet of doublets, where no signal should be.

-

Root Cause: Dehalogenation can occur under various conditions. Catalytic hydrogenation steps, the use of certain metal catalysts (e.g., Palladium or Copper in the presence of a hydrogen source), or even prolonged heating in the presence of a base can lead to the reductive cleavage of the C-Br bond.[3][4][7]

-

Solution: Reaction Re-evaluation and Chromatographic Removal

-

Process Optimization: Review your synthetic protocol. If a hydrogenation step is involved, consider performing it before the bromination step. If using a catalyst like Pd for a cross-coupling, ensure the reaction is not running for an excessive amount of time or at an unnecessarily high temperature.

-

Purification: The dehalogenated impurity is significantly less polar than the brominated target compound. This difference in polarity makes it relatively straightforward to separate using flash column chromatography. The dehalogenated compound will elute much earlier from the column. See Protocol A .

-

Problem: Presence of the Hydrolyzed Pyridone Impurity

-

Symptom: A baseline spot is observed on your TLC plate (using a non-polar eluent system like Hexane/Ethyl Acetate). LC-MS analysis shows a peak corresponding to the loss of an ethyl group (M-28). The impurity has poor solubility in common organic solvents like dichloromethane or hexanes.

-

Root Cause: The 2-ethoxy group, while generally stable, can undergo hydrolysis to the corresponding 2-pyridone. This is most often caused by exposure to aqueous acid or base during the reaction workup, especially with heating.[8]

-

Solution: Modified Workup and Liquid-Liquid Extraction

-

Process Optimization: Whenever possible, opt for a non-aqueous workup. Quench the reaction with a saturated solution of ammonium chloride (a mild acid) or sodium bicarbonate (a mild base) at low temperatures.

-

Purification: The pyridone's high polarity and acidic nature make it easy to remove.

-

Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Perform a liquid-liquid extraction by washing the organic layer with a 1M sodium carbonate or 5% sodium hydroxide solution. The basic aqueous solution will deprotonate the acidic pyridone, pulling it into the aqueous phase as a salt.[9]

-

Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. This should effectively remove the pyridone impurity.

-

-

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the analysis and purification of 4-Bromo-2-ethoxy-5-fluoropyridine.

Protocol A: Purification by Flash Column Chromatography

This protocol is designed for separating isomers and removing dehalogenated impurities.

-

Preparation of Stationary Phase:

-

Select a glass column of appropriate size for your sample quantity (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

-

Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.

-

Pour the slurry into the column and use gentle pressure or tapping to ensure an evenly packed bed. Add a thin layer of sand to the top to prevent disruption.[10]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.[10]

-

-

Elution:

-

Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is typically effective. Crucially, add 0.5-1% triethylamine to the mobile phase mixture to mitigate peak tailing on the acidic silica gel.

-

Gradient: Begin elution with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate + 1% Et₃N).

-

Gradually increase the polarity of the mobile phase (e.g., progressing to 95:5, 90:10). The optimal gradient should be determined beforehand by TLC analysis.

-

Collect fractions and monitor their composition using TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure product as determined by TLC.

-

Remove the solvent and triethylamine under reduced pressure to yield the purified 4-Bromo-2-ethoxy-5-fluoropyridine.

-

Protocol B: Purification by Recrystallization

Recrystallization is most effective when one component is present in a much higher concentration than the impurities.

-

Solvent Selection:

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of the chosen hot solvent while stirring and heating until the solid just dissolves. Adding excessive solvent will dramatically reduce your recovery yield.[13]

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals, as impurities are excluded from the growing crystal lattice.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Collection and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[14]

-

Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Allow the crystals to dry completely under vacuum. The purity can be confirmed by melting point analysis (a sharp melting point indicates high purity) and the analytical methods described earlier.

-

Section 4: Data and Visualization

Table 1: Common Impurities and Key Characteristics

| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features (GC-MS & NMR) |

| 4-Bromo-2-ethoxy-5-fluoropyridine (Target) | CCOC1=NC=C(C(=C1)Br)F | 220.04 | MS: M+ at 219/221. NMR: Shows signals for ethoxy group and two distinct aromatic protons. |

| 2-ethoxy-5-fluoropyridine (Dehalogenated) | CCOC1=NC=C(C=C1F) | 141.13 | MS: M+ at 141. NMR: Lacks Br-induced shifts; shows three aromatic protons. |

| 4-Bromo-5-fluoro-pyridin-2(1H)-one (Hydrolyzed) | O=C1NC=C(C(=C1)Br)F | 191.96 | MS: M+ at 191/193. NMR: Lacks ethoxy signals; shows a broad NH proton. Highly polar. |

| Isomeric Impurity (Example) | CCOC1=C(F)C=C(Br)N=C1 | 220.04 | MS: M+ at 219/221 (same as target). NMR: Different chemical shifts and coupling for aromatic protons. |

Diagrams

Caption: Troubleshooting decision tree for impurity identification.

Caption: Generalized workflow for the purification of 4-Bromo-2-ethoxy-5-fluoropyridine.

References

-

Mechanistic Investigation and Process Simulation of Liquid–Liquid Extraction of Pyridine-Based Pollutants from Aqueous Solutions Using Hydrophobic Deep Eutectic Solvents. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Side-Chain Reactions of Substituted Pyridines Explained. Pearson. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

-

Recovery of Pyridine Saves $1.5 Million Per Year. P2 InfoHouse. Available at: [Link]

-

Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. Available at: [Link]

-

Extraction of pyridine using systems based on water-soluble polymers. ResearchGate. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

removal of pyridine. Sciencemadness Discussion Board. Available at: [Link]

-

Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PMC. Available at: [Link]

-